molecular formula C17H21NO3 B2562025 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide CAS No. 1421501-69-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide

Cat. No.: B2562025
CAS No.: 1421501-69-0
M. Wt: 287.359
InChI Key: XPZBJVRXQUHNFM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a 3-phenylpropanamide backbone substituted with two distinct groups: a furan-3-ylmethyl moiety and a 2-methoxyethyl chain. Its synthesis likely follows routes similar to related compounds, such as Rh-catalyzed amidation or coupling reactions involving furan-containing amines .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-12-10-18(13-16-9-11-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-6,9,11,14H,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBJVRXQUHNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-phenylpropanoic acid with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution reactions.

Major Products

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its amide linkage and aromatic groups.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of amide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The amide linkage can form hydrogen bonds with active sites, while the aromatic groups can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Selected Propanamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide Furan-3-ylmethyl, 2-methoxyethyl ~305.34* High polarity (methoxyethyl); aromatic interactions (furan) Inferred
N-(furan-2-ylmethyl)-3-phenylpropanamide Furan-2-ylmethyl 243.29 Synthesized via Rh catalysis; used in medicinal chemistry studies
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole-2-yl, nitro group ~325.35* Enhanced electron-withdrawing effects (nitro); potential antimicrobial activity
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Spiro-thia-azasystem ~332.43* High melting point (68–196°C); anti-coronavirus activity
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide Diisopropyl, substituted phenyl 350.47 Improved lipophilicity (isopropyl); CNS applications (e.g., tolterodine analogs)

*Calculated based on molecular formula.

Functional Group Impact

  • Furan vs. Benzothiazole : Replacing benzothiazole (in ) with furan reduces electron-withdrawing effects but maintains aromaticity. This substitution could alter binding affinities in biological targets.
  • Methoxyethyl vs.

Computational and Spectral Analysis

The target compound’s spectral data would likely show characteristic peaks for the furan ring (C-O-C stretching at ~1250 cm⁻¹ in IR) and methoxyethyl protons (δ 3.2–3.5 ppm in ¹H NMR) .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylpropanamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, structure-function relationships, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a furan moiety, an amide functional group, and a phenylpropane backbone. The unique combination of these functional groups suggests a diverse range of biological interactions.

Synthesis Methods:

  • Formation of the Amide Bond: Reacting 3-phenylpropanoic acid with N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Purification: Techniques such as recrystallization or column chromatography are employed to achieve high purity of the final product.

The mechanism through which this compound exerts its biological effects likely involves interactions at the molecular level:

  • Hydrogen Bonding: The amide functional group can form hydrogen bonds with active sites on target proteins.
  • π-π Interactions: The aromatic phenyl group may engage in π-π stacking interactions, enhancing binding affinity to biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally related compounds:

Compound NameStructure FeaturesBiological Activity
CurcuminDiarylheptanoidAntioxidant, anti-inflammatory
FuranocoumarinFuran ringAnticancer, antimicrobial
PhenylpropanoidPhenolic structureAntioxidant, anti-inflammatory

This table illustrates how compounds sharing similar structural elements can exhibit distinct biological activities, emphasizing the need for further investigation into this compound's specific effects .

Case Studies and Research Findings

  • Antibacterial Studies: Research on furan derivatives indicates significant antibacterial activity against gram-positive and gram-negative bacteria. For example, a derivative showed an MIC of 64 µg/mL against E. coli .
  • Neuroprotective Effects: Analogous compounds have been studied for their neuroprotective properties through MAO inhibition, suggesting potential applications in treating neurodegenerative disorders .

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